molecular formula C5H10O3 B050549 beta-Hydroxyisovaleric acid CAS No. 123743-99-7

beta-Hydroxyisovaleric acid

Cat. No. B050549
M. Wt: 118.13 g/mol
InChI Key: AXFYFNCPONWUHW-UHFFFAOYSA-N
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Description

Beta-Hydroxyisovaleric acid is a biochemical compound with relevance in various biological and chemical processes. Its study intertwines with the broader examination of hydroxy acids and their derivatives, which play critical roles in metabolic pathways, synthetic chemistry, and therapeutic applications.

Synthesis Analysis

The synthesis of beta-Hydroxyisovaleric acid can be linked to metabolic pathways involving leucine and its derivatives, as well as synthetic approaches in organic chemistry. Hydroxy acids, like beta-Hydroxyisovaleric acid, are often derived from amino acids or through fermentation processes involving specific microorganisms. For example, the synthesis of hydroxycitric acid by certain plant species demonstrates the biological production of hydroxy acids, which could provide insights into similar pathways for beta-Hydroxyisovaleric acid (Yamada, Hida, & Yamada, 2007)(Yamada et al., 2007).

Molecular Structure Analysis

The molecular structure of beta-Hydroxyisovaleric acid, like other hydroxy acids, includes a carboxylic acid group and one or more hydroxyl groups. This structure is pivotal in its reactivity and properties, allowing it to participate in various chemical reactions. Studies on peptides containing alpha-aminoisobutyric acid provide insights into how modifications in molecular structure can impact conformation and reactivity, which is relevant for understanding the behavior of beta-Hydroxyisovaleric acid in biological and synthetic contexts (Prasad, Balaram, & Benedetti, 1984)(Prasad et al., 1984).

Chemical Reactions and Properties

Beta-Hydroxyisovaleric acid can engage in various chemical reactions, including esterification and complexation, due to its functional groups. The presence of both hydroxyl and carboxylic acid groups allows it to participate in reactions characteristic of these functional groups. The enzymatic synthesis of β-lactams illustrates the potential of hydroxy acids in catalyzing the formation of complex molecules, suggesting similar capabilities for beta-Hydroxyisovaleric acid in synthetic and metabolic pathways (Sklyarenko et al., 2015)(Sklyarenko et al., 2015).

Physical Properties Analysis

The physical properties of beta-Hydroxyisovaleric acid, such as solubility, boiling point, and melting point, are influenced by its molecular structure. Hydroxy acids generally exhibit moderate solubility in water and organic solvents, which can be attributed to their ability to form hydrogen bonds. The review on hydroxy acids classifies and elaborates on their photoactivity and physical properties, providing a framework for understanding the behavior of beta-Hydroxyisovaleric acid in various environments (Kornhauser, Coelho, & Hearing, 2010)(Kornhauser et al., 2010).

Chemical Properties Analysis

The chemical properties of beta-Hydroxyisovaleric acid are shaped by its functional groups, enabling it to act as an acid or alcohol. Its reactivity in esterification, oxidation, and other chemical transformations highlights its versatility in chemical synthesis and metabolism. The catalytic synthesis of hydroxy acids and derivatives emphasizes the utility and reactivity of these compounds in creating valuable biochemicals and pharmaceuticals (Schrittwieser et al., 2018)(Schrittwieser et al., 2018).

Scientific Research Applications

  • Enzymatic Conversion and Function in Liver : Beta-Hydroxyisovaleric acid is formed from alpha-ketoisocaproate through the action of a dioxygenase enzyme present in both rat and human liver. This process involves decarboxylation and hydroxylation, with the enzyme functioning as a "safety valve" to prevent excessive accumulation of alpha-ketoisocaproate (Sabourin & Bieber, 1982); (Sabourin & Bieber, 1983).

  • Biotin Deficiency and Metabolic Error : The urinary excretion of 3-hydroxyisovaleric acid can be a marker of biotin deficiency at the tissue level. This has been applied in an improved method for its quantification, using deuterated 3-hydroxyisovaleric acid as an internal standard (Mock et al., 1989).

  • Association with Metabolic Disorders : Beta-Hydroxyisovaleric acid has been linked to various metabolic disorders. For instance, it was identified as a minor excretion product in a patient with beta-methylcrotonic aciduria and lactic acidosis (Roth et al., 1976). Also, it was found in elevated levels in the urine of type II diabetic patients, suggesting its potential as a marker for metabolic control in these patients (Yu et al., 1990).

  • Leucine Catabolism Disorders : In patients with beta-methylcrotonyl-CoA carboxylase deficiency, a metabolic error in leucine degradation, substantial amounts of beta-hydroxyisovaleric acid are excreted in urine. This condition is characterized by urinary excretion of beta-hydroxyisovaleric acid and beta-methylcrotonylglycine (Stokke et al., 1972).

Safety And Hazards

Beta-Hydroxyisovaleric acid can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Beta-Hydroxyisovaleric acid is under investigation in clinical trial NCT03018496, which is investigating the effects of Beta-Hydroxy-Beta-Methylbutyrate on glucose handling in older and younger men .

properties

IUPAC Name

3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYFNCPONWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211535
Record name beta-Hydroxyisovaleric acid
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
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Product Name

beta-Hydroxyisovaleric acid

CAS RN

625-08-1
Record name 3-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name beta-Hydroxyisovaleric acid
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Record name 3-hydroxy-3-methylbutanoic acid
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Record name .BETA.-HYDROXYISOVALERIC ACID
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD
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Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

65 - 67 °C
Record name 3-Hydroxyisovaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000754
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
PJ Sabourin, LL Bieber - Journal of Biological Chemistry, 1982 - Elsevier
… of beta-hydroxyisovaleric acid contained … beta-hydroxyisovaleric acid are derived from O2 and that exchange of water oxygen with the beta-hydroxyl group of beta-hydroxyisovaleric acid …
Number of citations: 56 www.sciencedirect.com
K Roth, R Cohn, J Yandrasitz, G Preti, P Dodd… - The Journal of …, 1976 - Elsevier
… of very severe degree was found to coincide with the presence of beta-methylcrotonic acid and p-hydroxyphenyllactic acid in urine in large amounts, while beta-hydroxyisovaleric acid …
Number of citations: 59 www.sciencedirect.com
KV Kelkar, VN Gadre - Indian Journal of Anaesthesia, 2016 - ncbi.nlm.nih.gov
… Leucine undergoes oxidative decarboxylation and produces beta hydroxyisovaleric acid; its … Deficient production of enzyme results in accumulation of beta hydroxyisovaleric acid.[3] …
Number of citations: 7 www.ncbi.nlm.nih.gov
DM Mock, NI Mock, SL Stratton, GM Heird… - FASEB …, 1996 - ohsu.pure.elsevier.com
In animals, subclinical biotin deficiency causes increased fetal malformations and mortality. We examined biotin nutritional status during pregnancy by measuring urinary excretion of …
Number of citations: 5 ohsu.pure.elsevier.com
JW Hou, TR Wang - Zhonghua Minguo Xiao er ke yi xue hui za zhi …, 1990 - europepmc.org
… Urine organic acid profiles showed profuse amount of 3-beta-hydroxyisovaleric acid (295 mg/ml) and isovalerylglycine (616 mg/ml) by gas chromatography-mass spectrometry. Levels …
Number of citations: 10 europepmc.org
KS Roth, W Yang, JW Foreman, R Rothman… - The Journal of …, 1980 - Elsevier
… initial description of a defect in COx-fixation in leucine metabolism by Eldjarn et aP was characterized by the presence of beta-methylcrotonylglycine and beta hydroxyisovaleric acid in …
Number of citations: 57 www.sciencedirect.com
C Jakobs, L Sweetman, WL Nyhan… - Journal of inherited …, 1984 - Springer
A quantitative assay for 3-hydroxyisovaleric acid in amniotic fluid was developed using D 6 -3-hydroxyisovaleric acid as an internal standard. 3-Hydroxyisovaleric acid was isolated by …
Number of citations: 51 link.springer.com
S Landaas - Clinica Chimica Acta; International Journal of Clinical …, 1975 - europepmc.org
1. Urine and serum samples from patients with ketoacidosis of varying degree and etiology have been examined by gas chromatography and mass spectrometry. 2. In addition to 3-…
Number of citations: 109 europepmc.org
PBM Luís, JP Ruiter, L IJlst, L Diogo, P Garcia… - Journal of inherited …, 2012 - Springer
Background Valproic acid (VPA) is a widely used anticonvulsant drug which affects mitochondrial metabolism including the catabolism of fatty acids and branched-chain amino acids. …
Number of citations: 22 link.springer.com
M Hilvo, I De Santiago, P Gopalacharyulu, WD Schmitt… - Cancer research, 2016 - AACR
Ovarian cancer is a heterogeneous disease of low prevalence, but poor survival. Early diagnosis is critical for survival, but it is often challenging because the symptoms of ovarian …
Number of citations: 82 aacrjournals.org

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